molecular formula C15H16N2O2 B1355835 N-(4-Amino-2-methylphenyl)-2-methoxybenzamide CAS No. 926254-89-9

N-(4-Amino-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B1355835
CAS No.: 926254-89-9
M. Wt: 256.3 g/mol
InChI Key: KCVKSAJBDXNEKF-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-methoxybenzamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a methoxybenzamide moiety

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-methoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a methoxybenzamide group.

    N-(4-Amino-2-methylphenyl)-4-chlorophthalimide: Contains a chlorophthalimide group, which imparts different chemical properties.

Uniqueness

N-(4-Amino-2-methylphenyl)-2-methoxybenzamide is unique due to the presence of both an amino group and a methoxybenzamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This combination of functional groups makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVKSAJBDXNEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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